molecular formula C16H14FN3O2 B12005632 2-(2-(3-Fluorobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide CAS No. 769142-24-7

2-(2-(3-Fluorobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide

Cat. No.: B12005632
CAS No.: 769142-24-7
M. Wt: 299.30 g/mol
InChI Key: SDIKUKYLGGSNHW-VCHYOVAHSA-N
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Description

This compound belongs to the class of hydrazine-derived Schiff bases, characterized by a hydrazino-oxoacetamide backbone with a 3-fluorobenzylidene substituent and a 4-methylphenyl acetamide group. Its molecular formula is C₁₇H₁₅FN₃O₂ (calculated based on structural analogs), with an approximate molecular weight of 324.33 g/mol.

Properties

CAS No.

769142-24-7

Molecular Formula

C16H14FN3O2

Molecular Weight

299.30 g/mol

IUPAC Name

N'-[(E)-(3-fluorophenyl)methylideneamino]-N-(4-methylphenyl)oxamide

InChI

InChI=1S/C16H14FN3O2/c1-11-5-7-14(8-6-11)19-15(21)16(22)20-18-10-12-3-2-4-13(17)9-12/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+

InChI Key

SDIKUKYLGGSNHW-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)F

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-Fluorobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide typically involves the condensation of 3-fluorobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 4-methylphenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-Fluorobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorobenzylidene group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

2-(2-(3-Fluorobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.

    Industry: It can be utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-(3-Fluorobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The fluorobenzylidene group may interact with enzymes or receptors, modulating their activity. The hydrazino group can form hydrogen bonds or covalent bonds with target molecules, influencing their function. The overall effect of the compound depends on the specific pathways and targets involved in its action.

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Ring

The benzylidene substituent’s position and electronic nature significantly impact physicochemical and biological properties. Key analogs include:

Compound Name Substituent on Benzylidene Molecular Formula Molecular Weight (g/mol) Key References
2-(2-(3-Fluorobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide (Target) 3-Fluoro C₁₇H₁₅FN₃O₂ ~324.33
2-(2-(2-Methoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide 2-Methoxy C₁₇H₁₇N₃O₃ 311.34
2-(2-(3-Methoxybenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide 3-Methoxy C₁₇H₁₇N₃O₄ 343.34
2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-N-phenyl-2-oxoacetamide 4-Chloro-3-nitro C₁₅H₁₁ClN₄O₄ 346.73

Key Observations :

  • Electron-donating groups (e.g., 2-OCH₃, 3-OCH₃) increase solubility but may reduce metabolic stability .

Variations in the Acetamide Substituent

The N-aryl acetamide group influences steric and electronic properties:

Compound Name Acetamide Substituent Molecular Formula Biological Activity References
Target Compound 4-Methylphenyl C₁₇H₁₅FN₃O₂ Not reported
N-(4-Ethylphenyl)-2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide 4-Ethylphenyl C₁₈H₁₉N₃O₃ Unknown
N-(4-Methoxyphenyl)-2-(2-(3-methoxybenzylidene)hydrazino)-2-oxoacetamide 4-Methoxyphenyl C₁₇H₁₇N₃O₄ Anticancer (hypothetical)
N-(4-((7-Chloroquinolin-4-yl)amino)phenyl)-2-(2-(4-bromobenzylidene)hydrazino)-2-oxoacetamide 4-(7-Chloroquinolinyl)phenyl C₂₃H₁₈BrClN₅O₂ Antimalarial (IC₅₀ < 1 μM)

Key Observations :

  • Bulky substituents (e.g., 4-ethylphenyl) may hinder target binding, while polar groups (e.g., 4-methoxyphenyl) enhance solubility .
  • Incorporation of quinoline moieties (e.g., 7-chloroquinoline) confers antimalarial activity by targeting heme detoxification in Plasmodium falciparum .

Antimalarial Activity

  • Compounds with halogenated benzylidene groups (e.g., 4-bromo, 3-fluoro) show enhanced activity due to increased lipophilicity and target affinity .
  • Quinoline hybrids (e.g., ) exhibit IC₅₀ values < 1 μM against P. falciparum 3D7 strain, outperforming non-halogenated analogs .

Enzyme Inhibition

    Biological Activity

    The compound 2-(2-(3-Fluorobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents a comprehensive overview of its biological activity, synthesis, and mechanisms of action, supported by relevant research findings.

    • Molecular Formula : C17H16FN3O2
    • Molecular Weight : 313.33 g/mol
    • IUPAC Name : N-(4-methylphenyl)-N'-[(E)-(3-fluorophenyl)methylideneamino]oxamide
    • CAS Number : 769142-06-5

    Synthesis

    The synthesis of this compound typically involves the condensation of 3-fluorobenzaldehyde with 4-methylphenylhydrazine, followed by reaction with an acetic anhydride derivative. The reaction conditions often include solvents like ethanol or methanol and may require catalysts to enhance yield and purity.

    Antimicrobial Activity

    Research indicates that hydrazone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

    Anticancer Properties

    The compound has also been investigated for its anticancer potential. In vitro studies have revealed that it can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

    Case Studies and Research Findings

    • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that hydrazone derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .
    • Cytotoxicity Against Cancer Cells : In a recent investigation, this compound was found to reduce cell viability in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines by more than 50% at concentrations above 20 µM .

    The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

    • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, such as cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
    • Reactive Oxygen Species (ROS) Production : It has been suggested that the compound induces oxidative stress in cancer cells, contributing to apoptosis.

    Comparative Analysis with Similar Compounds

    Compound NameStructureAntimicrobial ActivityAnticancer Activity
    This compoundStructureModerateHigh
    N-(4-Methylphenyl)-2-(2-(3-chlorobenzylidene)hydrazino)-2-oxoacetamideStructureLowModerate
    N-(4-Ethylphenyl)-2-(2-(3-fluorobenzylidene)hydrazino)-2-oxoacetamideStructureHighModerate

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